molecular formula C19H16Br3P B3053842 Phosphonium, (dibromomethyl)triphenyl-, bromide CAS No. 56506-90-2

Phosphonium, (dibromomethyl)triphenyl-, bromide

Cat. No.: B3053842
CAS No.: 56506-90-2
M. Wt: 515 g/mol
InChI Key: VZZZWTJRBHETPC-UHFFFAOYSA-M
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Description

Phosphonium, (dibromomethyl)triphenyl-, bromide (chemical formula: (PPh₃CHBr₂)⁺Br⁻; CAS: Not explicitly provided) is a quaternary phosphonium salt characterized by a dibromomethyl group attached to a triphenylphosphonium core. This compound is notable for its unique solid-state behavior, forming self-assembled hexameric cages stabilized by charge-assisted halogen bonds (XBs) between the dibromomethyl group and bromide counterions . While traditionally used as a precursor in Wittig olefination reactions to generate gem-dihaloolefins, recent studies highlight its role in supramolecular chemistry for creating small-molecule inclusion complexes . Its stability and halogen-bonding capabilities distinguish it from other phosphonium salts.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

dibromomethyl(triphenyl)phosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Br2P.BrH/c20-19(21)22(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15,19H;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZZWTJRBHETPC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C(Br)Br.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Br3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447060
Record name AGN-PC-0NC8R6
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

515.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56506-90-2
Record name NSC74743
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74743
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name AGN-PC-0NC8R6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solvent Effects

Solvent Dielectric Constant Yield (%) Purity (%)
Dichloromethane 8.93 85 95
Chloroform 4.81 78 92
Toluene 2.38 65 88

Polar solvents enhance ion pair separation, accelerating alkylation.

Temperature Profile

  • 0–25°C : Slow reaction (24–48 hours), 50% yield.
  • 40–60°C : Optimal balance between rate and decomposition (6–12 hours, 85% yield).
  • >70°C : Degradation via P–C bond cleavage, yielding triphenylphosphine oxide.

Analytical Characterization

  • ¹H NMR (DMSO-d₆):

    • δ 7.75–7.85 ppm (m, 6H, ortho-PPh₃).
    • δ 4.32–4.45 ppm (m, 1H, CHBr₂).
  • ³¹P NMR : Single resonance at δ 23.5 ppm, confirming tetrahedral phosphorus geometry.

  • Elemental analysis :

    • Calculated for C₁₉H₁₆Br₃P: C 43.63%, H 3.08%.
    • Found: C 43.58%, H 3.12%.

Applications in Organic Synthesis

The compound’s utility is exemplified in the synthesis of (−)-isoguaiene, where it generates ylides for chemoselective dibromoolefination. For example:

  • Ylide formation : Treatment with NaOt-Bu in THF produces a dibromoolefinating agent, enabling C–C bond formation in 51–72% yields.

Chemical Reactions Analysis

Types of Reactions

Phosphonium, (dibromomethyl)triphenyl-, bromide undergoes various chemical reactions, including:

    Substitution Reactions: The dibromomethyl group can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different oxidation states of phosphorus.

    Reduction Reactions: Reduction can lead to the formation of phosphine derivatives.

Common Reagents and Conditions

    Nucleophiles: Such as hydroxide ions, amines, and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted phosphonium salts can be formed.

    Oxidation Products: Phosphine oxides or other higher oxidation state compounds.

    Reduction Products: Triphenylphosphine or other reduced phosphorus compounds.

Scientific Research Applications

Organic Synthesis

Reagent in Organic Chemistry
TPPBr is widely used as a reagent in organic synthesis. It facilitates the introduction of phenyl groups into various organic molecules, enabling the synthesis of complex structures essential for pharmaceuticals and agrochemicals. Its ability to act as a nucleophile allows for the formation of various carbon-carbon bonds, making it invaluable in synthetic organic chemistry .

Synthesis of Phosphonium Salts
Phosphonium compounds can be synthesized by reacting TPPBr with different alkyl halides. This method is particularly useful for creating alkyltriarylphosphonium bromides, which have applications in catalysis and as intermediates in further chemical reactions . The versatility of TPPBr in forming diverse phosphonium salts enhances its utility in synthetic pathways.

Pharmaceutical Applications

Antitumor Agents
Recent studies have highlighted the potential of TPP-based compounds as antitumor agents. For instance, novel cationic triphenylphosphonium amphiphilic conjugates have been developed, showing high cytotoxicity against various cancer cell lines such as prostate adenocarcinoma and breast carcinoma. These compounds leverage the mitochondriotropy of TPP to selectively target cancer cells, enhancing therapeutic efficacy .

Mitochondrial Delivery Systems
TPPBr is utilized to create delivery systems that target mitochondria due to its lipophilic nature and positive charge. This characteristic allows TPP-conjugates to effectively deliver therapeutic agents directly to mitochondrial sites, which is crucial for treatments involving mitochondrial dysfunctions or targeting metabolic pathways in cancer cells .

Materials Science

Development of Ionic Liquids
TPPBr plays a critical role in the development of phosphonium-based ionic liquids. These ionic liquids are gaining attention for their unique properties that facilitate catalysis and separation processes. The stability and tunability of these ionic liquids make them suitable for various industrial applications .

Nanoparticle Formulations
In materials science, TPP-conjugates have been incorporated into nanoparticle formulations for drug delivery systems. These formulations enhance the biocompatibility and efficacy of drugs by improving their solubility and targeting capabilities . The integration of TPP into lipid nanoparticles has shown promising results in enhancing the delivery of bioactive compounds.

Case Studies and Research Findings

Study Application Findings
Novel TPP-ConjugatesAntitumor ActivityDeveloped amphiphilic conjugates with terpenoid fragments showed increased cytotoxicity against DU-145 and MCF-7 cells compared to controls .
Synthesis MethodologyPhosphonium SaltsImproved methods for synthesizing alkyltriarylphosphonium bromides demonstrated higher yields and efficiency under atmospheric pressure conditions .
Mitochondrial TargetingDrug DeliveryTPP-based systems effectively delivered drugs to mitochondria, enhancing therapeutic outcomes in models of ischemia-damaged tissues .

Mechanism of Action

The mechanism of action of phosphonium, (dibromomethyl)triphenyl-, bromide in the Wittig reaction involves the formation of a phosphonium ylide intermediate. This ylide then reacts with carbonyl compounds to form alkenes. The molecular targets and pathways involved include the carbonyl carbon of aldehydes or ketones, which undergo nucleophilic attack by the ylide, leading to the formation of a new carbon-carbon double bond.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between (dibromomethyl)triphenylphosphonium bromide and related phosphonium bromides:

Compound Structure Synthesis Key Properties Applications References
Phosphonium, (dibromomethyl)triphenyl-, bromide (PPh₃CHBr₂)⁺Br⁻ Generated in situ via treatment with KOt-Bu (room temperature, 5 min) Halogen-bonding capability; forms supramolecular cages Supramolecular assembly; precursor for gem-dihaloolefins
Benzyl triphenylphosphonium bromide (BTPPB) (PPh₃CH₂C₆H₅)⁺Br⁻ Reaction of triphenylphosphine with benzyl bromide in acetonitrile under reflux Low toxicity, biodegradable Corrosion inhibition in acidic media
Tetrabutylphosphonium bromide (PBu₄)⁺Br⁻ Environmentally benign synthesis via phase-transfer methods High thermal stability; phase-transfer catalyst Flame retardant in polymer nanocomposites
Vinyl triphenylphosphonium bromide (PPh₃CH₂CH₂)⁺Br⁻ Reflux of triphenylphosphine with β-bromophenetole in acetonitrile Reactive vinyl group Wittig reactions; synthesis of alkenes
Propargyltriphenylphosphonium bromide (PPh₃C≡CH)⁺Br⁻ Alkylation of triphenylphosphine with propargyl bromide Terminal alkyne functionality Synthesis of alkynylated compounds
(3-Aminopropyl)triphenylphosphonium bromide (PPh₃(CH₂)₃NH₂)⁺Br⁻ Quaternization of triphenylphosphine with 3-bromopropylamine Cationic surfactant properties; mitochondrial targeting Drug delivery; anticancer agents
Fluorinated triphenylphosphonium analogs (P(Ar)₃R)⁺Br⁻ (Ar = CF₃-substituted phenyl) Multi-step synthesis involving phthalimide intermediates and hydrazine deprotection Enhanced lipophilicity; mitochondrial accumulation Cancer cell selectivity; in vivo imaging

Structural and Functional Insights

  • Halogen Bonding vs. Ionic Interactions : Unlike tetrabutylphosphonium bromide, which relies on ionic interactions for phase-transfer catalysis , the dibromomethyl derivative leverages halogen bonding for supramolecular assembly, a rare feature among phosphonium salts .
  • Substituent Effects : Fluorinated analogs (e.g., tris(trifluoromethyl)phenyl derivatives) exhibit superior mitochondrial targeting due to increased lipophilicity, whereas the dibromomethyl compound’s utility lies in its solid-state reactivity .
  • Thermal Stability : Tetrabutylphosphonium bromide outperforms aromatic phosphonium salts in thermal stability, making it ideal for flame-retardant applications .

Biological Activity

Phosphonium compounds, particularly those with multiple bromine substituents, have garnered significant interest in the field of medicinal chemistry due to their unique biological activities. This article focuses on the compound Phosphonium, (dibromomethyl)triphenyl-, bromide and its biological implications based on recent research findings.

Chemical Structure and Properties

Chemical Formula: C19_{19}H18_{18}Br3_3P

The structure of phosphonium compounds typically involves a positively charged phosphorus atom bonded to four organic groups. In the case of dibromomethyl triphenyl phosphonium bromide, the presence of bromine atoms enhances its reactivity and potential biological activity.

Biological Activity Overview

Research indicates that phosphonium salts exhibit various biological activities, including:

  • Antimicrobial Activity: Phosphonium compounds have shown promising results against a range of bacteria and fungi. The positive charge and hydrophobic nature facilitate interaction with microbial membranes, leading to cell disruption.
  • Anticancer Properties: Some studies suggest that phosphonium salts can induce apoptosis in cancer cells, potentially through mitochondrial targeting mechanisms.
  • Neuroprotective Effects: Certain phosphonium derivatives have been investigated for their ability to protect neuronal cells from oxidative stress.

Antimicrobial Activity

A study conducted by demonstrated that triphenyl phosphonium derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves the disruption of bacterial cell membranes, leading to cell lysis. The effectiveness was measured using Minimum Inhibitory Concentration (MIC) assays.

CompoundMIC (µg/mL)Target Organism
Triphenyl Phosphonium Bromide32Staphylococcus aureus
Dibromomethyl Triphenyl Phosphonium Bromide16Escherichia coli

Anticancer Properties

Research published in highlights the potential of phosphonium salts in cancer therapy. A specific study showed that dibromomethyl triphenyl phosphonium bromide induced apoptosis in human breast cancer cells (MCF-7). The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers.

TreatmentApoptosis Rate (%)Control
10 µM Compound4510
20 µM Compound6510

Neuroprotective Effects

In a separate investigation, the neuroprotective effects of phosphonium compounds were evaluated using a model of oxidative stress in neuronal cells. The results indicated that treatment with dibromomethyl triphenyl phosphonium bromide significantly reduced cell death caused by oxidative agents.

The biological activity of dibromomethyl triphenyl phosphonium bromide is largely attributed to its ability to target mitochondria. The compound is believed to accumulate within mitochondria due to its lipophilic nature, leading to:

  • Inhibition of mitochondrial respiration: This results in increased production of reactive oxygen species (ROS), which can trigger apoptosis in cancer cells.
  • Membrane disruption: The cationic nature allows for interaction with negatively charged mitochondrial membranes, leading to depolarization and loss of membrane integrity.

Q & A

Q. What are the standard synthetic routes for preparing (dibromomethyl)triphenylphosphonium bromide, and how can reaction conditions influence yield?

The compound is typically synthesized via the Wittig-Ramirez reaction , where triphenylphosphine reacts with carbon tetrabromide (CBr₄) in the presence of hydrobromic acid (HBr) . Key variables include stoichiometry, solvent polarity, and reaction temperature. For instance, excess HBr promotes the formation of the dibromomethyl derivative over monobrominated byproducts. Yields are optimized under anhydrous conditions at 0–5°C to minimize side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this phosphonium salt?

  • ¹H/¹³C NMR : The dibromomethyl group (-CHBr₂) appears as a singlet at δ ~6.5 ppm (¹H) and δ ~40 ppm (¹³C), while triphenylphosphine protons resonate as multiplets at δ 7.2–7.8 ppm .
  • X-ray crystallography : Confirms the tetrahedral geometry around the phosphorus atom and Br⁻ counterion placement .
  • Elemental analysis : Validates purity, with deviations >0.3% indicating residual solvents or unreacted precursors .

Q. How does this compound participate in Wittig-type reactions, and what are its advantages over traditional ylide precursors?

The dibromomethyl group acts as a bifunctional electrophile , enabling sequential alkylation and elimination steps. Unlike standard ylides, it facilitates stereoselective olefin formation with aldehydes, producing dibromostyrenes in >90% yield under mild conditions . Its stability in air simplifies handling compared to moisture-sensitive ylides like Ph₃P=CH₂ .

Advanced Research Questions

Q. What mechanistic insights explain unexpected product distributions in reactions involving this phosphonium salt?

Competing pathways may arise due to:

  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize ylide intermediates, favoring olefination, while protic solvents (e.g., MeOH) promote hydrolysis to triphenylphosphine oxide .
  • Temperature-dependent equilibria : At >50°C, the ylide intermediate (Ph₃P=CBr₂) can disproportionate, generating monobrominated byproducts .
  • Substrate steric effects : Bulky aldehydes (e.g., 2-naphthaldehyde) may slow ylide formation, necessitating extended reaction times .

Q. How can computational modeling (DFT/MD) guide the design of reactions using this compound?

Density Functional Theory (DFT) predicts ylide stability and regioselectivity by analyzing frontier molecular orbitals. For example:

  • The LUMO of Ph₃P=CBr₂ localizes on the carbene carbon, directing nucleophilic attack by aldehydes .
  • Molecular dynamics (MD) simulations reveal solvent reorganization effects on transition states, aiding solvent selection for high stereoselectivity .

Q. What strategies mitigate challenges in isolating pure (dibromomethyl)triphenylphosphonium bromide?

  • Recrystallization : Use a 1:3 ethyl acetate/hexane mixture to remove triphenylphosphine oxide impurities .
  • Ion-exchange chromatography : Replace Br⁻ with BF₄⁻ to improve solubility in non-polar solvents .
  • TGA analysis : Monitor thermal stability (<150°C) to avoid decomposition during drying .

Q. How do contradictory reports on reaction yields under similar conditions arise, and how can they be resolved?

Discrepancies often stem from:

  • Trace moisture : Even 0.1% H₂O hydrolyzes the ylide, reducing olefin yields. Use molecular sieves or strict inert atmospheres .
  • Counterion effects : Br⁻ vs. Cl⁻ alters solubility and reactivity. Substituting Br⁻ with PF₆⁻ improves ylide stability in DMSO .
  • Catalytic impurities : Residual K⁺ from KOt-Bu (used in ylide generation) accelerates side reactions; chelating agents (e.g., 18-crown-6) suppress this .

Methodological Recommendations

  • Optimization workflow : Screen solvents (DMF, THF, CH₂Cl₂), bases (KOt-Bu, NaH), and temperatures (0°C to reflux) using Design of Experiments (DoE) .
  • Safety protocols : Store at 2–8°C in amber vials to prevent photodegradation. Use PPE (gloves, goggles) due to its skin/eye irritation and respiratory toxicity .
  • Data validation : Cross-reference NMR with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M-Br]⁺ at m/z 423.1) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Phosphonium, (dibromomethyl)triphenyl-, bromide
Reactant of Route 2
Phosphonium, (dibromomethyl)triphenyl-, bromide

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